molecular formula C6H11B B1279173 1-Bromo-2,3-dimethylbut-2-ene CAS No. 5072-70-8

1-Bromo-2,3-dimethylbut-2-ene

Cat. No.: B1279173
CAS No.: 5072-70-8
M. Wt: 163.06 g/mol
InChI Key: FOJZHDBSZUMAHU-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethylbut-2-ene ( 5072-70-8) is a monobrominated alkene with the molecular formula C6H11Br and a molecular weight of 163.06 g/mol . This compound is classified as a primary allylic bromide, characterized by a bromine atom situated on a carbon adjacent to a tetrasubstituted carbon-carbon double bond . Its significance in synthetic organic chemistry stems from its role as a versatile building block and alkylating agent . The reactivity of this compound is defined by the presence of the electron-rich, sterically hindered alkene and the activated carbon-bromine bond, which is highly susceptible to substitution reactions . A primary research application and common synthesis method for this molecule is regioselective allylic bromination, typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions . This reaction capitalizes on the stability of the intermediate allylic radical. The compound is a valuable precursor for introducing the 2,3-dimethylbut-2-enyl group into more complex molecules through nucleophilic substitution reactions, where the bromide serves as an excellent leaving group . Researchers can identify the compound by its canonical SMILES notation, CC(=C(C)CBr)C . This product is intended for research purposes and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3-dimethylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZHDBSZUMAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456853
Record name 1-bromo-2,3-dimethylbut-2-ene
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Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5072-70-8
Record name 1-bromo-2,3-dimethylbut-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,3-dimethylbut-2-ene
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Advanced Synthetic Methodologies for 1 Bromo 2,3 Dimethylbut 2 Ene

Regioselective Allylic Bromination Strategies

Allylic bromination introduces a bromine atom to a carbon adjacent to a double bond. pearson.com For a symmetrical alkene like 2,3-dimethylbut-2-ene, this reaction can lead to the formation of isomeric products, making regioselectivity a key challenge. chegg.combartleby.com

Radical-Initiated Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a preferred reagent for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂), which minimizes the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.comchadsprep.comvedantu.com This method typically employs a radical initiator, such as light (hv) or a chemical initiator like azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄). organic-chemistry.orgliberty.edu

The reaction proceeds via a free-radical chain mechanism:

Initiation: The process begins with the homolytic cleavage of the N-Br bond in NBS, often initiated by light or heat, to generate a bromine radical (Br•). chemistrysteps.com A radical initiator can also be used to produce the initial bromine radical. chadsprep.com

Hydrogen Abstraction: The highly reactive bromine radical then abstracts a hydrogen atom from one of the allylic methyl groups of 2,3-dimethylbut-2-ene. pearson.com This step is favored because the resulting allylic radical is stabilized by resonance. organic-chemistry.orgchemistrysteps.com

Bromine Capture: The resonance-stabilized allylic radical reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with hydrogen bromide (HBr) formed in the previous step. chadsprep.comchemistrysteps.com This yields the allylic bromide product and another bromine radical, which continues the chain reaction. chemistrysteps.com

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and enhancing selectivity. Key parameters include:

Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are often used. organic-chemistry.orgwinona.edu Acetonitrile (B52724) has also been used effectively and is a less hazardous alternative to chlorinated solvents. organic-chemistry.orgacs.org The insolubility of the succinimide (B58015) byproduct in CCl₄ provides a visual cue for reaction completion as it floats to the surface. organic-chemistry.org

Initiator: Radical initiation can be achieved using UV light or chemical initiators like AIBN or dibenzoyl peroxide. organic-chemistry.org

Temperature: The reaction is often carried out at the reflux temperature of the solvent. winona.edu

Reagent Purity: Recrystallization of NBS before use can improve results. winona.edu

A study on the photochemical bromination of various substrates in a continuous flow reactor demonstrated that using only a slight excess (1.05 equivalents) of NBS in acetonitrile under visible light irradiation can lead to excellent yields and selectivities. acs.org

ParameterRecommended ConditionRationale
Reagent N-Bromosuccinimide (NBS)Provides a low concentration of Br₂, minimizing side reactions. masterorganicchemistry.comchadsprep.com
Solvent Carbon tetrachloride, AcetonitrileCCl₄ is traditional; acetonitrile is a safer alternative. organic-chemistry.orgacs.org
Initiation UV light or AIBNInitiates the radical chain reaction. organic-chemistry.org
Temperature RefluxProvides energy for initiation and propagation. winona.edu

This table presents a summary of optimized conditions for the NBS bromination of allylic substrates based on established research findings.

The abstraction of an allylic hydrogen from 2,3-dimethylbut-2-ene results in a resonance-stabilized radical intermediate. pearson.com This delocalization of the unpaired electron means that the subsequent reaction with bromine can occur at two different carbon atoms. pearson.comchegg.com This leads to the formation of two isomeric products: the desired 1-bromo-2,3-dimethylbut-2-ene and the rearranged byproduct, 3-bromo-2,3-dimethylbut-1-ene . pearson.combartleby.com The ratio of these products can be influenced by the reaction conditions and the relative stability of the contributing resonance structures. winona.edu

Alternative Bromination Techniques and Their Selectivity Challenges

While NBS is the most common reagent for allylic bromination, other methods exist. Direct bromination with molecular bromine (Br₂) is generally avoided for substrates containing double bonds because it favors electrophilic addition to form vicinal dibromides rather than allylic substitution. masterorganicchemistry.commasterorganicchemistry.com However, systems like NBS in dimethyl sulfoxide (B87167) (DMSO) have been developed for the dibromination of olefins. ias.ac.in

An iron-catalyzed aminobromination using NBS as the bromine source has also been reported, but this method introduces both a bromine and a nitrogen-containing group across the double bond, which is not suitable for the synthesis of this compound. organic-chemistry.org The primary challenge with any alternative remains achieving high regioselectivity for the desired allylic monobromination product over addition reactions or the formation of isomeric byproducts. masterorganicchemistry.com

Emerging Electrochemical Approaches to Brominated Alkenes

Electrochemical methods represent a greener and safer alternative for the synthesis of brominated compounds. mdpi.comrsc.org These techniques often utilize stable and readily available bromide salts as the bromine source, avoiding the handling of hazardous reagents like molecular bromine. mdpi.comencyclopedia.pub

Electrochemical synthesis involves the in situ generation of reactive bromine species at an electrode. rsc.org For the bromination of alkenes, this typically involves the anodic oxidation of a bromide source, such as HBr or NaBr. mdpi.comrsc.org The generated bromine can then react with the alkene.

Recent research has focused on various electro-bromofunctionalizations of alkenes, including:

Dibromination: The addition of two bromine atoms across the double bond. mdpi.com

Bromohydrin formation: The addition of bromine and a hydroxyl group. rsc.org

Bromoetherification: The synthesis of β-bromoethers. thieme-connect.deorganic-chemistry.org

While these electrochemical methods show great promise for sustainability and safety, their application to the specific regioselective allylic bromination to produce this compound is still an area for development. The current focus of electrochemical bromination of alkenes is largely on the difunctionalization of the double bond itself, rather than substitution at the allylic position. mdpi.comencyclopedia.pub

MethodBromine SourceKey Features
Radical Bromination N-Bromosuccinimide (NBS)High selectivity for allylic position, minimizes dibromination. masterorganicchemistry.com
Direct Bromination Molecular Bromine (Br₂)Prone to electrophilic addition, poor selectivity for allylic substitution. masterorganicchemistry.com
Electrochemical Bromination Bromide Salts (e.g., NaBr, HBr)"Green" approach, in situ generation of bromine, avoids hazardous reagents. mdpi.comrsc.org

This table compares different bromination methodologies for alkenes.

Novel Synthetic Routes to Related Brominated Alkene Analogues

The synthesis of brominated alkene analogues often involves electrophilic addition reactions to conjugated dienes, which can yield a mixture of products due to the involvement of resonance-stabilized allylic carbocation intermediates. libretexts.orgpressbooks.pub Unlike the targeted synthesis of a specific isomer like this compound, these reactions highlight the challenges and mechanistic complexities in controlling regioselectivity in conjugated systems.

A primary example is the addition of hydrogen bromide (HBr) to a conjugated diene like 1,3-butadiene (B125203). This reaction typically produces a mixture of two main products: a 1,2-addition product and a 1,4-addition product. pressbooks.publibretexts.org The reaction proceeds through an electrophilic attack where a proton (H+) adds to the diene, forming the most stable carbocation intermediate. libretexts.org For a conjugated diene, this is an allylic carbocation, which is stabilized by resonance, distributing the positive charge over two carbon atoms. libretexts.orgvaia.com

The mechanism begins with the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack by the bromide ion (Br-) can occur at either of the carbons bearing a partial positive charge. libretexts.org Attack at the C2 position results in the 1,2-adduct, while attack at the C4 position leads to the 1,4-adduct, which involves a shift of the double bond. pressbooks.pub

For instance, the reaction of 1,3-butadiene with HBr yields both 3-bromo-1-butene (B1616935) (the 1,2-addition product) and 1-bromo-2-butene (the 1,4-addition product). pressbooks.pub The distribution of these products can be influenced by reaction conditions such as temperature. youtube.com

Below is a data table summarizing the electrophilic addition of HBr to a conjugated diene.

Reactant (Diene)ElectrophileConditions1,2-Addition Product1,4-Addition ProductProduct Ratio (1,2:1,4)
1,3-ButadieneHBrLow Temperature (e.g., 0°C)3-Bromo-1-butene1-Bromo-2-butene~70:30 libretexts.org
1,3-ButadieneHBrHigh Temperature (e.g., 40-60°C)3-Bromo-1-butene1-Bromo-2-butene~20:80 youtube.com
1,3-PentadieneHClNot specified3-Chloro-1-pentene5-Chloro-2-penteneMixture formed libretexts.org
2,3-Dimethyl-1,3-butadieneHBrNot specified3-Bromo-2,3-dimethyl-1-butene1-Bromo-2,3-dimethyl-2-buteneMixture formed

This methodology of generating allylic carbocation intermediates from conjugated dienes is a versatile strategy for synthesizing a variety of brominated alkene analogues. libretexts.org The principles observed in these reactions, particularly the formation of resonance-stabilized intermediates, are mechanistically related to the radical-based synthesis of this compound, where a resonance-stabilized allylic radical is a key intermediate. chegg.com

Mechanistic Investigations and Reactivity Profiles of 1 Bromo 2,3 Dimethylbut 2 Ene

Nucleophilic Substitution Pathways and Derivatization Potential

1-Bromo-2,3-dimethylbut-2-ene readily participates in nucleophilic substitution reactions, where the bromine atom, being a good leaving group, is displaced by a nucleophile. This reactivity allows for the introduction of various functional groups, leading to a diverse range of derivatives. Common nucleophiles such as hydroxides and amines can replace the bromine atom.

The rate and mechanism of these substitution reactions (typically S(_N)1 or S(_N)2) are influenced by factors such as the solvent, the strength of the nucleophile, and steric hindrance around the reaction center. For instance, bulky methyl groups in the vicinity of the bromine atom can affect the approach of the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileProduct
Hydroxide (OH⁻)2,3-dimethylbut-2-en-1-ol
Amine (R-NH₂)N-alkyl-2,3-dimethylbut-2-en-1-amine
Cyanide (CN⁻)2,3-dimethylbut-2-ene-1-carbonitrile

This table presents potential products from nucleophilic substitution reactions.

Electrophilic Addition Reactions and Regioselectivity

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. chemguide.co.uklibretexts.org These electrophilic addition reactions break the π-bond and form two new sigma bonds. pressbooks.pub

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound is a classic example of an electrophilic addition reaction. cutm.ac.in The regioselectivity of this reaction, meaning which carbon atom of the double bond the hydrogen and bromine atoms bond to, is a key consideration. masterorganicchemistry.com

The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the major product. pressbooks.pubcutm.ac.in According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. cutm.ac.inmasterorganicchemistry.com In the case of this compound, the initial addition of a proton to the double bond can lead to different carbocation intermediates, potentially resulting in a mixture of products. pressbooks.pub The presence of peroxides can lead to an anti-Markovnikov addition via a free-radical mechanism. vaia.com

Table 2: Potential Products of HBr Addition

Reaction ConditionsMajor ProductRegioselectivity
HBr (no peroxides)1,2-Dibromo-2,3-dimethylbutaneMarkovnikov
HBr (with peroxides)1,3-Dibromo-2,3-dimethylbutaneAnti-Markovnikov

This table illustrates the regioselective outcomes of HBr addition under different conditions.

Oxidation and Reduction Chemistry

This compound can undergo both oxidation and reduction reactions under specific conditions. Oxidation can target the double bond, potentially leading to the formation of epoxides or diols, or it can affect other parts of the molecule depending on the oxidizing agent used. For instance, ozonolysis followed by a reductive workup would cleave the double bond to yield carbonyl compounds. doubtnut.com

Reduction of the double bond can be achieved through catalytic hydrogenation, which would result in the formation of the corresponding saturated bromoalkane, 1-bromo-2,3-dimethylbutane.

Role of Carbocation and Resonance-Stabilized Intermediates in Reaction Mechanisms

Carbocations are key intermediates in many reactions of this compound, particularly in electrophilic additions and some nucleophilic substitutions (S(_N)1 pathway). pressbooks.pub The stability of the carbocation formed during a reaction determines the major pathway and the structure of the resulting product. cutm.ac.in

In certain reactions, such as allylic bromination using N-bromosuccinimide (NBS) initiated by light, a resonance-stabilized allylic radical is formed. pearson.comchegg.com The abstraction of a hydrogen atom from the carbon adjacent to the double bond creates a radical that can be delocalized over the π-system. pearson.com This delocalization means that the subsequent reaction with a bromine radical can occur at more than one position, leading to the formation of isomeric products. pearson.comchegg.com

Comparative Reactivity Studies with Related Brominated Alkene Isomers

The reactivity of this compound can be compared with its isomers to understand the influence of the double bond position and substitution pattern. For instance, an isomer like 3-bromo-2,3-dimethylbut-1-ene would exhibit different reactivity in electrophilic additions due to the terminal position of the double bond.

Studies comparing the rates of nucleophilic substitution reactions between different bromoalkene isomers highlight the impact of steric hindrance. For example, the bulky methyl groups in this compound can sterically hinder the approach of a nucleophile compared to a less substituted isomer. Furthermore, the reactivity of alkenes towards electrophiles like bromine is generally higher than that of alkynes. masterorganicchemistry.com The electronic effects of the bromine atom and methyl groups also play a crucial role in modulating the reactivity of the double bond. echemi.com

Applications of 1 Bromo 2,3 Dimethylbut 2 Ene in Complex Organic Synthesis

As a Versatile Building Block for Functionalized Organic Molecules

The primary utility of 1-bromo-2,3-dimethylbut-2-ene in organic synthesis stems from its role as a versatile electrophilic building block. The presence of the bromine atom facilitates nucleophilic substitution reactions, allowing for the facile introduction of the 2,3-dimethylbut-2-enyl moiety into a wide range of substrates. This allows chemists to transform the compound into a variety of functionalized derivatives.

The key to this versatility is the ability of the bromine atom to be displaced by a host of different nucleophiles. For instance, reaction with nucleophiles such as amines or hydroxides can replace the bromine atom, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds, respectively. This reactivity allows for the construction of more complex molecules from a relatively simple starting material. The general mechanism involves the attack of a nucleophile on the carbon bearing the bromine atom, leading to the displacement of the bromide ion.

The table below illustrates the versatility of this compound by showing the types of functionalized products that can be generated through reactions with various nucleophiles.

Reactant Nucleophile Resulting Functional Group Product Class Example
Amine (R-NH₂)Substituted AmineN-(2,3-dimethylbut-2-en-1-yl)amine
Hydroxide (OH⁻)Alcohol2,3-Dimethylbut-2-en-1-ol
Thiol (R-SH)Thioether1-(Alkylthio)-2,3-dimethylbut-2-ene
Cyanide (CN⁻)Nitrile3,4-Dimethylpent-3-enenitrile
Azide (N₃⁻)Organic Azide1-Azido-2,3-dimethylbut-2-ene
Carboxylate (R-COO⁻)EsterAlkyl 2,3-dimethylbut-2-enoate

This table provides representative examples of transformations. Actual reaction conditions and yields may vary.

Synthetic Utility in Multi-Step Total Synthesis

The strategic application of this compound is evident in its use as an intermediate in multi-step total synthesis projects targeting complex, biologically active molecules. Its defined structure and predictable reactivity make it a reliable component for constructing specific fragments of a larger synthetic target.

A notable application is its use as a precursor in the synthesis of inhibitors for Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells, making it an important therapeutic target for inflammatory diseases like rheumatoid arthritis and asthma. nih.gov In the synthesis of novel allosteric inhibitors of Syk, intermediates containing specific alkyl or alkenyl functionalities are often required. This compound can serve as the source for the 2,3-dimethylbut-2-enyl group, which can be incorporated into the inhibitor's scaffold.

Furthermore, the compound has been utilized in synthetic studies directed toward the total synthesis of Psammaplysin A. uni-muenchen.de Psammaplysin A is a marine natural product, a bromotyrosine alkaloid, that exhibits a range of significant biological activities, including antitumor and anti-HIV properties. uni-muenchen.de The total synthesis of such complex natural products requires a modular and convergent approach, where different fragments of the molecule are synthesized separately before being combined. uni-muenchen.de The use of building blocks like this compound is critical in these strategies for constructing specific carbon skeletons that form the backbone of the natural product.

Target Molecule/Class Role of this compound Significance
Syk Kinase InhibitorsIntermediate/PrecursorUsed to introduce a specific lipophilic moiety required for binding and inhibitory activity. nih.gov
Psammaplysin ABuilding block in synthetic studiesContributes to the formation of the complex carbon framework of the marine natural product. uni-muenchen.de

Development of Diverse Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology, enabling the screening of thousands of compounds to identify new bioactive agents. The utility of this compound as a versatile building block (as discussed in section 4.1) extends logically to its application in generating such libraries, particularly through parallel synthesis. lu.senih.gov

A chemical library is a collection of structurally related compounds. The goal is often to explore the structure-activity relationship (SAR) of a particular molecular scaffold by systematically modifying its peripheral chemical groups. Allylic bromides are valuable reagents in this context because they can be reacted with a large and diverse set of nucleophiles to quickly generate a library of derivatives from a common intermediate. lead-discovery.dersc.org

For example, a research program could utilize this compound in a parallel synthesis workflow. By reacting it with a curated set of amines, alcohols, or thiols in a multi-well plate format, a library of the corresponding ethers, thioethers, and N-substituted derivatives can be rapidly assembled. nih.gov These libraries of novel, alkaloid-like compounds can then be screened for biological activity, for instance, to identify new kinase inhibitors or antiviral agents. lead-discovery.dersc.org This approach allows for the efficient exploration of the chemical space around the 2,3-dimethylbut-2-enyl pharmacophore.

Advanced Spectroscopic Techniques for Characterization and Mechanistic Elucidation of 1 Bromo 2,3 Dimethylbut 2 Ene and Its Reactants/intermediates

Spectroscopic Probes for Transient Species in Reaction Environments (e.g., Resonance-Enhanced Multiphoton Ionization for Precursors)

The study of chemical reactions often involves the formation of short-lived transient species, such as radicals and carbocations, which are critical to understanding the reaction mechanism. Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique ideal for detecting and characterizing such fleeting intermediates in the gas phase.

In the context of 1-bromo-2,3-dimethylbut-2-ene, a primary application of REMPI would be in the investigation of its photodissociation dynamics. Upon photolysis with ultraviolet (UV) light, the carbon-bromine (C-Br) bond can undergo homolytic cleavage, leading to the formation of a 2,3-dimethylbut-2-enyl radical and a bromine atom.

Reaction: (CH₃)₂C=C(CH₃)CH₂Br + hν → (CH₃)₂C=C(CH₃)CH₂• + Br•

REMPI can be employed to detect both the bromine atom and the organic radical fragment. The technique involves the use of a tunable laser to excite the species of interest to an intermediate electronic state through the absorption of one or more photons. A subsequent photon then ionizes the excited species. By scanning the laser wavelength, a spectrum corresponding to the intermediate electronic state is obtained, providing a unique fingerprint of the transient species.

Furthermore, by coupling REMPI with time-of-flight mass spectrometry and velocity map imaging, detailed information about the energy and angular distribution of the photofragments can be obtained. This data provides deep insights into the dissociation dynamics, such as the timescale of the bond cleavage and the partitioning of excess energy into translational and internal modes of the fragments.

A hypothetical REMPI experiment on the photodissociation of this compound could yield the data presented in the interactive table below, illustrating the type of information that can be extracted.

Transient SpeciesREMPI SchemeObserved Intermediate StateKey Spectroscopic Information
Bromine (Br•)2+1 REMPI2P3/22DJFine structure splitting, kinetic energy distribution
2,3-dimethylbut-2-enyl radical1+1 or 2+2 REMPID0 → Dn (Rydberg states)Vibrational structure of the radical, ionization energy

Application of Advanced Vibrational and Electronic Spectroscopy for Structural and Conformational Analysis

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy are indispensable tools for the structural and conformational analysis of molecules like this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding. For this compound, characteristic vibrational frequencies can be predicted using computational methods, such as Density Functional Theory (DFT), and then compared with experimental spectra for definitive assignment.

Key vibrational modes for this molecule would include:

C=C stretching: Expected in the 1650-1680 cm⁻¹ region, characteristic of a tetrasubstituted alkene.

C-Br stretching: Typically found in the 500-650 cm⁻¹ range, its position can be influenced by conformational changes.

C-H stretching and bending modes: Arising from the methyl and methylene (B1212753) groups, these appear in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

The following table presents a set of calculated vibrational frequencies for this compound, illustrating the expected spectral features.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
C=C Stretch1675MediumStrong
CH₂ Scissoring1450MediumWeak
CH₃ Symmetric Bending1380StrongMedium
C-Br Stretch620StrongMedium

Electronic Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary electronic transitions would be the π → π* transition associated with the C=C double bond and n → σ* transitions involving the non-bonding electrons of the bromine atom. The position and intensity of these absorption bands can be influenced by the solvent polarity and the conformation of the molecule, particularly the dihedral angle between the C-Br bond and the p-orbitals of the π system. Conformational analysis can be aided by comparing experimental spectra with theoretical predictions for different stable conformers.

In-situ Monitoring of Reaction Progress using Spectroscopic Methods

The ability to monitor a chemical reaction as it happens is crucial for understanding its kinetics and mechanism. In-situ spectroscopic techniques, particularly IR and Raman spectroscopy, are well-suited for this purpose as they can provide real-time information about the concentrations of reactants, intermediates, and products.

Consider the solvolysis of this compound in a polar protic solvent like ethanol. This reaction is expected to proceed via an Sₙ1 mechanism, involving the formation of a resonance-stabilized tertiary allylic carbocation intermediate.

Reaction: (CH₃)₂C=C(CH₃)CH₂Br → [(CH₃)₂C=C(CH₃)CH₂⁺ ↔ (CH₃)₂C⁺-C(CH₃)=CH₂] + Br⁻ Intermediate + CH₃CH₂OH → (CH₃)₂C=C(CH₃)CH₂OCH₂CH₃ + H⁺

In-situ IR or Raman spectroscopy can be used to follow the progress of this reaction by monitoring changes in the vibrational spectrum. For example, one could observe:

The decrease in the intensity of the C-Br stretching band of the starting material.

The appearance of new bands corresponding to the C-O stretching of the ether product.

Time-resolved spectroscopy can provide even more detailed information, potentially allowing for the direct observation of the carbocation intermediate under certain conditions. The formation of the carbocation would be accompanied by changes in the C=C stretching frequency due to the delocalization of the positive charge.

The following table outlines how different spectroscopic features could be monitored during the solvolysis of this compound.

Spectroscopic TechniqueMonitored SpeciesKey Spectral FeatureObserved Change over Time
FTIR SpectroscopyThis compoundC-Br Stretch (~620 cm⁻¹)Decrease in absorbance
FTIR SpectroscopyProduct (Ether)C-O Stretch (~1100 cm⁻¹)Increase in absorbance
Raman SpectroscopyThis compoundC=C Stretch (~1675 cm⁻¹)Decrease in intensity
Time-Resolved SpectroscopyCarbocation IntermediateC=C Stretch (shifted frequency)Transient appearance and decay

Environmental Chemistry and Atmospheric Fate of Brominated Alkenes

Atmospheric Degradation Pathways of Brominated Alkenes

Brominated alkenes, including 1-Bromo-2,3-dimethylbut-2-ene, are primarily broken down in the troposphere by chemical reactions initiated by naturally occurring oxidants. The double bond makes them particularly susceptible to attack, leading to relatively short atmospheric lifetimes.

The principal degradation pathway for most volatile organic compounds in the atmosphere is reaction with the hydroxyl radical (OH). Brominated alkenes are highly reactive towards OH radicals due to the electron-rich double bond. nist.gov This reaction is an electrophilic addition, where the OH radical adds to one of the carbons of the double bond. This initial step is typically very fast and leads to the formation of a bromo-hydroxy-alkyl radical.

The presence of a carbon-carbon double bond is anticipated to make these compounds highly reactive toward the hydroxyl radical, resulting in very short tropospheric lifetimes. nist.gov This rapid degradation limits the amount of bromine that can be transported to the stratosphere, where it could participate in ozone depletion. nist.govacs.org For example, studies on various brominated fluoroalkenes have shown estimated atmospheric lifetimes ranging from approximately 1 to 7 days, which is significantly shorter than the time required for mixing and transport into the stratosphere. nist.govacs.orgnasa.gov

The general mechanism for the reaction of a brominated alkene with an OH radical can be speculated upon. nist.gov Following the initial addition of OH to the double bond, the resulting radical can react with molecular oxygen (O₂). Due to the relatively weak carbon-bromine bond, the bromine atom can be ejected, leading to the formation of carbonyl compounds. nist.gov This rapid release of the bromine atom is a key feature of the atmospheric chemistry of these compounds. nist.govmcgill.ca

Table 1: Estimated Atmospheric Lifetimes of Selected Brominated Alkenes due to Reaction with OH Radicals

CompoundEstimated Atmospheric Lifetime (days)
CFBr=CF₂1.4
CHBr=CF₂2.4
CH₂=CBr−CF₃2.8
CH₂=CBr−CF₂−CF₃3.2
CH₂=CH−CF₂−CF₂Br7.0
Bromoethene1.1
Source: Orkin, V.L., et al. (2002). nist.govacs.org

Another significant atmospheric removal process for alkenes is ozonolysis, the reaction with ozone (O₃). libretexts.orgchemistry.coach This reaction involves the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds. chemistry.coachcureffi.orgmasterorganicchemistry.com The process begins with ozone adding across the double bond to form a primary ozonide, which is unstable and rearranges to a secondary ozonide. cureffi.org This intermediate then decomposes, especially in the presence of other atmospheric species, to yield aldehydes, ketones, and Criegee intermediates. cureffi.orgcopernicus.org

For this compound, the ozonolysis reaction would cleave the C=C bond. Based on the structure, this would likely result in the formation of acetone (B3395972) from the dimethyl-substituted side of the bond and bromoacetaldehyde (B98955) from the other side. The reaction with ozone can be a dominant atmospheric fate for highly substituted alkenes. copernicus.org For instance, the atmospheric lifetime of the parent compound, 2,3-dimethylbut-2-ene, with respect to ozonolysis is very short, on the order of 30 minutes. copernicus.org This suggests that ozonolysis is a rapid and significant degradation pathway for this compound as well.

The Criegee intermediates formed during ozonolysis are themselves reactive and can be stabilized or decompose to produce other atmospheric oxidants, including hydroxyl radicals. copernicus.org

Environmental Persistence and Transformation of Brominated Olefins

The persistence of a chemical in the environment is determined by its resistance to degradation processes. Due to their high reactivity with OH radicals and ozone, brominated alkenes like this compound are not expected to persist for long periods in the atmosphere. nist.gov

In aquatic environments, the fate of brominated olefins is influenced by factors such as hydrolysis and reactions with other reactive species. ethz.ch Studies on the chlorination and bromination of various olefins in water treatment contexts show that bromine species can react with the double bond. ethz.chresearchgate.net The reactivity of olefins towards bromine species generally follows the order HOCl < HOBr < Br₂O < Cl₂O ≈ Cl₂. ethz.chresearchgate.net This indicates that in environments containing reactive bromine species, transformation is likely.

The transformation products in soil and water are less well-studied than in the atmosphere. However, based on general organic chemistry principles, hydrolysis of the carbon-bromine bond could occur, potentially leading to the formation of bromohydrins or alcohols. organic-chemistry.org The substitution of hydrogen with bromine generally increases the hydrophobicity (tendency to avoid water and associate with organic matter) of a compound. researchgate.net This suggests that brominated olefins may partition from water into sediment and soil organic matter. nih.gov

Bioaccumulation Potential in Aquatic Systems

Bioaccumulation refers to the process where a chemical is taken up by an organism from all environmental sources (water, food, sediment) and accumulates in its tissues. europa.eu The potential for a chemical to bioaccumulate is often related to its hydrophobicity, commonly estimated by the octanol-water partition coefficient (Log Kₒw). nih.gov Chemicals with a higher Log Kₒw tend to be more lipid-soluble and have a greater potential to accumulate in the fatty tissues of organisms. researchgate.net

However, bioaccumulation is not solely dependent on hydrophobicity. The organism's ability to metabolize and excrete the compound also plays a crucial role. europa.eu If this compound can be readily metabolized—for instance, through the breaking of the carbon-bromine bond—its bioaccumulation potential might be reduced.

Theoretical and Computational Studies on 1 Bromo 2,3 Dimethylbut 2 Ene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic landscape of 1-bromo-2,3-dimethylbut-2-ene. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to predict its geometric parameters and electronic characteristics.

Electronic Properties: The electronic properties dictate the molecule's reactivity. The bromine atom, being highly electronegative, induces a dipole moment in the molecule. The π-system of the double bond is electron-rich, making it susceptible to electrophilic attack. smolecule.com Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, revealing the partial positive charge on the carbon attached to the bromine and the partial negative charge on the bromine atom. The Highest Occupied Molecular Orbital (HOMO) is typically associated with the C=C π-bond, while the Lowest Unoccupied Molecular Orbital (LUMO) is often located on the C-Br antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Below is a table of predicted molecular properties for this compound based on computational models.

PropertyPredicted ValueMethod
Molecular Formula C6H11Br-
Molecular Weight 163.06 g/mol -
Monoisotopic Mass 162.00441 DaPubChem
XLogP3-AA 3.1PubChem
Dipole Moment Value would be calculatedDFT/B3LYP
HOMO Energy Value would be calculatedDFT/B3LYP
LUMO Energy Value would be calculatedDFT/B3LYP
HOMO-LUMO Gap Value would be calculatedDFT/B3LYP

These values are based on established computational methods and may vary depending on the level of theory and basis set used.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify intermediates, products, and, crucially, the transition states that connect them. researchgate.netresearchgate.net

For allylic bromides, common reactions include nucleophilic substitution (SN2 and SN2') and elimination. smolecule.com Computational studies can model these pathways by locating the transition state structures and calculating their activation energies. For instance, in an SN2 reaction, the model would show the nucleophile attacking the carbon bearing the bromine from the backside, leading to inversion of configuration. smolecule.com In an SN2' reaction, the nucleophile attacks the γ-carbon of the double bond, resulting in a rearranged product.

DFT methods, such as B3LYP or M06-2X, are frequently used to calculate the geometries of reactants, products, and transition states. nih.gov The transition state is a first-order saddle point on the PES, and its structure provides insight into the geometry of the activated complex. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates. For example, a study on the reaction of allyl bromide with the hydroxyl radical used quantum chemistry to reveal H-abstraction and addition/elimination mechanisms on the potential energy surface. researchgate.netresearchgate.net

The table below illustrates the type of data that can be obtained from computational modeling of a hypothetical reaction, such as the SN2 reaction with a generic nucleophile (Nu⁻).

ParameterReactants (C6H11Br + Nu⁻)Transition StateProducts (C6H11Nu + Br⁻)
Relative Energy (kcal/mol) 0Calculated Value (e.g., +20)Calculated Value (e.g., -15)
Key Bond Distance (C-Br, Å) ~1.97Calculated Value (e.g., 2.4)-
Key Bond Distance (C-Nu, Å) -Calculated Value (e.g., 2.3)~1.5

These are illustrative values. Actual calculated values would depend on the specific nucleophile and the computational method.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters for this compound, which is invaluable for interpreting experimental spectra. nih.govmdpi.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, chemical shifts can be predicted with a high degree of accuracy, aiding in the assignment of complex spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net These calculations are typically performed within the harmonic approximation, although anharmonic corrections can be applied for greater accuracy. mdpi.com The predicted spectrum can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed absorption bands. For instance, characteristic peaks for the C=C stretch, C-Br stretch, and various C-H bending modes can be identified.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. acs.org For this compound, the relevant electronic transitions would likely be π → π* transitions associated with the double bond.

The following table summarizes the types of spectroscopic data that can be computationally predicted.

Spectroscopic TechniquePredicted ParametersTypical Computational Method
¹H NMR Chemical Shifts (δ, ppm), Coupling Constants (J, Hz)GIAO-DFT
¹³C NMR Chemical Shifts (δ, ppm)GIAO-DFT
Infrared (IR) Vibrational Frequencies (cm⁻¹), IntensitiesDFT (Harmonic/Anharmonic)
UV-Vis Excitation Wavelengths (λ_max, nm), Oscillator StrengthsTD-DFT

Conformation Analysis through Computational Methods

The presence of multiple single bonds in this compound allows for rotation, leading to different spatial arrangements or conformations. Computational methods are essential for exploring the conformational landscape of the molecule to identify the most stable conformers.

A conformational search can be performed by systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting structure. This process generates a potential energy surface as a function of the rotational angles. The minima on this surface correspond to stable conformers. For this compound, key rotations would be around the C-C single bonds, particularly the bond connecting the bromomethyl group to the double bond.

Q & A

What are the optimal conditions for synthesizing 1-Bromo-2,3-dimethylbut-2-ene via allylic bromination?

Basic Research Question
The synthesis of this compound can be achieved through allylic bromination using N-bromosuccinimide (NBS) under radical-initiated conditions. Key methodological considerations include:

  • Reagent System : NBS (1.1 equiv) in anhydrous CCl₄ or tetrachloroethane as a solvent to minimize competing ionic pathways.
  • Initiation : UV light (λ = 300–400 nm) or a radical initiator like AIBN (azobisisobutyronitrile) at 60–80°C.
  • Substrate Preparation : Pre-purify 2,3-dimethylbut-2-ene to eliminate peroxides, which can quench radicals.
  • Workup : Post-reaction, remove succinimide byproducts via aqueous extraction and purify the product using fractional distillation or column chromatography.

This method leverages the stability of the allylic radical intermediate, which is resonance-stabilized due to the conjugated double bond .

How does the steric environment influence the regioselectivity of electrophilic additions to this compound?

Advanced Research Question
The bulky bromine and methyl groups at the 1- and 2,3-positions, respectively, create significant steric hindrance, directing electrophilic attacks to the less hindered terminal alkene carbon. For example:

  • Hydrohalogenation : HBr addition favors the formation of 1,2-dibromo-2,3-dimethylbutane due to carbocation stability at the tertiary carbon (Markovnikov addition).
  • Hydrogenation : Catalytic hydrogenation may proceed with syn-addition, but steric effects slow reaction kinetics compared to less substituted alkenes.

Computational studies (e.g., DFT calculations) and isotopic labeling experiments (e.g., D₂ addition) can validate transition-state geometries and regioselectivity trends .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question
Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : A singlet for the two equivalent methyl groups (δ ~1.6–1.8 ppm) and a deshielded vinyl proton (δ ~5.3–5.5 ppm).
    • ¹³C NMR : Peaks for the brominated carbon (δ ~100–110 ppm) and quaternary carbons (δ ~25–30 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 163 (C₆H₁₁Br⁺), with fragmentation patterns indicating loss of Br (Δ m/z = 79/81).
  • IR Spectroscopy : C-Br stretch at ~550–650 cm⁻¹ and C=C stretch at ~1650 cm⁻¹.

Reference data from PubChem and CAS Common Chemistry (e.g., molecular weight: 163.06 g/mol; CAS: 57497-10-6) ensure accurate interpretation .

How can researchers resolve discrepancies in reported reaction yields for bromination of dimethylbutene derivatives?

Advanced Research Question
Discrepancies often arise from variations in:

  • Reaction Conditions : Temperature (higher temps favor radical chain termination), solvent polarity, and NBS purity.
  • Byproduct Formation : Competing pathways (e.g., dibromination or allylic rearrangement) can be minimized by optimizing NBS stoichiometry and irradiation time.
  • Analytical Methods : Use GC-MS or HPLC to quantify trace impurities. For example, 1-bromo-2,3-dimethylbut-1-ene (a regioisomer) may co-elute with the target compound if separation techniques are inadequate.

Systematic reproducibility studies, including control experiments with deuterated solvents (to probe radical mechanisms), are critical for resolving contradictions .

What are the mechanistic implications of radical intermediates in the bromination of this compound?

Advanced Research Question
The radical chain mechanism involves three stages:

Initiation : Light or heat generates bromine radicals (Br•) from NBS.

Propagation :

  • Abstraction of an allylic hydrogen by Br•, forming a resonance-stabilized radical.
  • Reaction of the radical with NBS to yield the brominated product and regenerate Br•.

Termination : Radical recombination or disproportionation.

Electron paramagnetic resonance (EPR) spectroscopy can detect transient radical species, while kinetic isotope effects (KIEs) using deuterated substrates confirm hydrogen abstraction as the rate-limiting step .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing bromine atom activates the alkene toward nucleophilic attack but deactivates it in electrophilic aromatic substitution. In Suzuki-Miyaura coupling:

  • The C-Br bond undergoes oxidative addition with Pd(0) catalysts, forming a Pd(II) intermediate.
  • Steric hindrance from the methyl groups slows transmetallation, requiring bulky ligands (e.g., SPhos) to enhance efficiency.

X-ray crystallography of Pd complexes and Hammett studies (using substituted analogs) elucidate electronic effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.